4-(4-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
4-(4-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H16FN3O2 and its molecular weight is 313.332. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
The compound is related to the field of fluorescent chemosensors. The derivative, 4-Methyl-2,6-diformylphenol (DFP), serves as a significant fluorophoric platform and has been utilized for the development of chemosensors detecting a wide array of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are well-documented, indicating a promising area for the application of similar compounds like 4-(4-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in the field of analytical chemistry and environmental monitoring (Roy, 2021).
Synthetic Chemistry
The compound is potentially relevant in synthetic chemistry, particularly in the synthesis of other complex molecules. For instance, derivatives like 2-Fluoro-4-bromobiphenyl, which are key intermediates in manufacturing certain pharmaceuticals, illustrate the significance of such compounds in drug synthesis and design (Qiu et al., 2009).
Drug Development and Biological Activity
The triazole derivatives, which are closely related to the given compound, have been extensively studied for their diverse biological activities. The wide range of potential therapeutic applications includes anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The continuous interest in developing novel triazole derivatives underscores the potential of this compound in contributing to the pharmaceutical industry and medicine (Ferreira et al., 2013).
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-13-19-20(11-12-23-16-5-3-2-4-6-16)17(22)21(13)15-9-7-14(18)8-10-15/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZHMIOZVKAPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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